GSK2879552 is a potent, selective, irreversible inhibitor of LSD1. [, , , , , , , , , , , , , ] It is a synthetic, small molecule compound that has been primarily utilized as a research tool to study the role of LSD1 in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , ] GSK2879552 belongs to the class of trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, ]
The synthesis of GSK2879552 can be achieved through several routes. Initially, it involved a multi-step process with a challenging chiral resolution step to obtain the desired enantiomer of a key cyclopropylamine intermediate. [, ] This step was later improved by employing biocatalysis using an evolved imine reductase enzyme. [, , ] The enzyme catalyzes the asymmetric reduction of an imine intermediate, eliminating the need for chiral resolution and improving the overall efficiency and environmental impact of the synthesis. [, , ] An alternative synthetic approach utilized electrophilic zinc homoenolates derived from cyclopropanols, reacting with amines to form the desired trans-cyclopropylamine scaffold present in GSK2879552. [] This method offered advantages in terms of diastereoselectivity and step economy. [] Additionally, an improved large-scale synthesis of an aldehyde intermediate of GSK2879552 has been reported, employing an aerobic oxidation with a copper(I) iodide and TEMPO catalyst system. [] This process optimization focused on controlling byproduct formation to enhance yield and scalability. []
GSK2879552 consists of a trans-2-phenylcyclopropylamine core, a common structural motif in many LSD1 inhibitors. [, ] Attached to this core is a piperidine ring linked to a benzoic acid moiety through a methylene bridge. [, ] The stereochemistry of the cyclopropylamine is crucial for its activity, with the (1R,2S) configuration being essential for potent LSD1 inhibition. [, ]
GSK2879552 acts as an irreversible inhibitor of LSD1 by forming a covalent bond with the FAD cofactor within the enzyme's active site. [, , , ] The trans-2-phenylcyclopropylamine moiety in GSK2879552 undergoes oxidation by FAD, leading to the formation of a reactive imine intermediate. [, , , ] This intermediate subsequently forms a covalent bond with the FAD molecule, irreversibly inhibiting the enzyme's activity. [, , , ]
GSK2879552 exerts its biological effects by irreversibly inhibiting LSD1, an enzyme responsible for demethylating histone and non-histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , ] By blocking LSD1 activity, GSK2879552 alters gene expression patterns associated with cell differentiation, proliferation, and survival. [, , , , , , , , , , , , , , , , , , , , , , , ] For example, in acute myeloid leukemia cells, GSK2879552 promotes differentiation by increasing the expression of genes associated with a more mature cell phenotype. [, , , , , , ] In preclinical cancer models, GSK2879552 demonstrates antitumor activity by inhibiting tumor cell growth and survival. [, , , , , , , , , , , , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: